REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11]([Cl:14])(=[O:13])=[O:12].[Cl-].[CH3:16]O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:16])=[O:7])=[CH:4][C:3]=1[S:11]([Cl:14])(=[O:12])=[O:13]
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Name
|
|
Quantity
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16 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
9.3 mL
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Type
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reactant
|
Smiles
|
[Cl-]
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Name
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|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added slowly at 0° C
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
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TEMPERATURE
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Details
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to reflux for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
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Type
|
ADDITION
|
Details
|
the residue was diluted with water
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)OC)C=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |